molecular formula C20H14Cl2N2O3 B3979790 N-(2-{[(2,6-dichlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide

N-(2-{[(2,6-dichlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide

Cat. No. B3979790
M. Wt: 401.2 g/mol
InChI Key: QEVAPBYMVUEHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(2,6-dichlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide, commonly known as DCVC, is a chemical compound that has been widely studied for its potential applications in scientific research. DCVC is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to an amino group (NH2). DCVC is of particular interest due to its unique structure and potential for use in a variety of applications.

Mechanism of Action

The mechanism of action of DCVC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. One proposed mechanism involves the binding of DCVC to the active site of an enzyme, preventing it from carrying out its normal function. This can result in a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects
DCVC has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using DCVC in laboratory experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, its unique structure and potential for use as an enzyme inhibitor make it a valuable tool for studying the mechanisms of action of certain enzymes and proteins. However, one limitation of using DCVC is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving DCVC. One area of interest is its potential as an anti-cancer agent, given its ability to induce apoptosis in certain cancer cell lines. Additionally, further research is needed to fully understand the mechanisms of action of DCVC and its potential applications in a variety of fields, including drug development and biotechnology. Finally, there is a need for further studies to assess the safety and toxicity of DCVC, particularly in vivo.

Scientific Research Applications

DCVC has been extensively studied for its potential applications in scientific research. One area of interest is its use as a tool for studying the mechanisms of action of certain enzymes and proteins. DCVC has been shown to inhibit the activity of certain enzymes, such as caspases, which play a key role in programmed cell death. By studying the effects of DCVC on these enzymes, researchers can gain a better understanding of their function and potential therapeutic applications.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3/c21-14-8-5-9-15(22)18(14)24-19(26)12-6-1-3-10-16(12)23-20(27)13-7-2-4-11-17(13)25/h1-11,25H,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVAPBYMVUEHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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